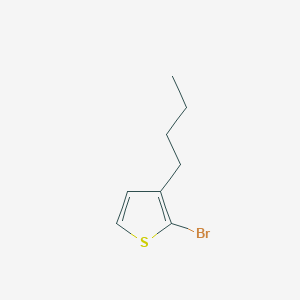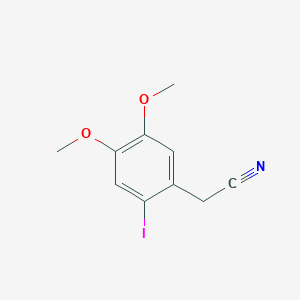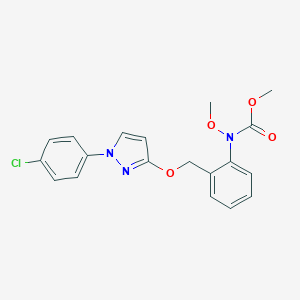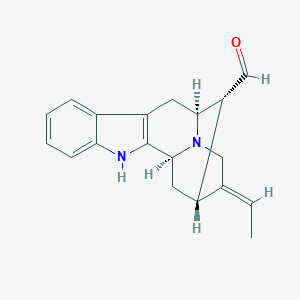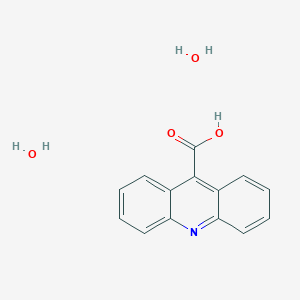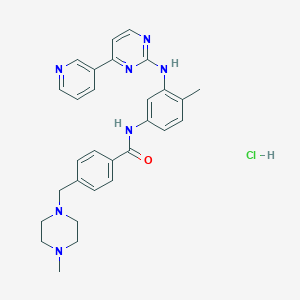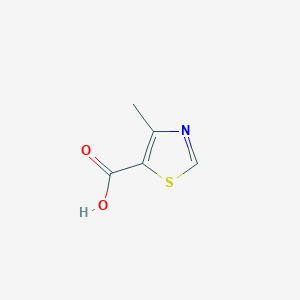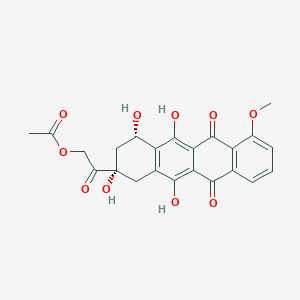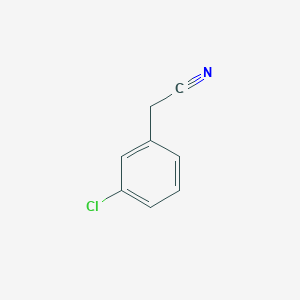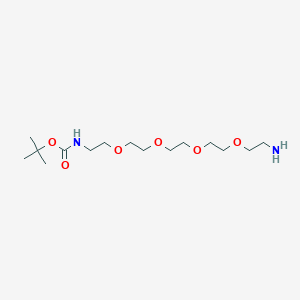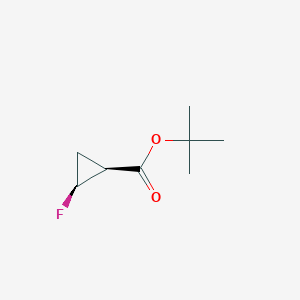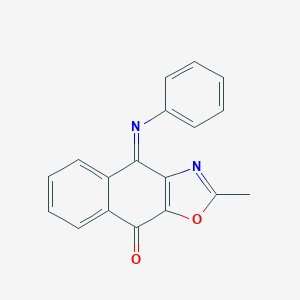
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. The compound belongs to the family of oxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mécanisme D'action
The precise mechanism of action of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been found to bind to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents DNA from being properly replicated and repaired. This ultimately leads to the death of cancer cells.
Effets Biochimiques Et Physiologiques
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell survival and proliferation. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potent cytotoxic effects against a range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potential toxicity to normal cells, which may limit its clinical use. Further studies are needed to determine the optimal dose and treatment regimen for 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one.
Orientations Futures
There are several future directions for the study of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one. One potential direction is the development of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one analogs with improved potency and selectivity for cancer cells. Another direction is the investigation of the combination of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal treatment regimen and potential side effects of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one in preclinical and clinical settings.
Conclusion
In conclusion, 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is a promising compound with potential applications in cancer treatment. Its potent cytotoxic effects, mechanism of action, and biochemical and physiological effects make it a promising candidate for further development. However, further studies are needed to determine the optimal treatment regimen and potential side effects of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one involves a multi-step process that starts with the condensation of 2-hydroxy-1-naphthaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized with methyl chloroformate and triethylamine to form the oxazole ring. The resulting compound is then subjected to a series of reactions to introduce the phenylimino group and the methyl group at the 2 and 4 positions, respectively.
Applications De Recherche Scientifique
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxic effects against a range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propriétés
Numéro CAS |
153824-55-6 |
|---|---|
Nom du produit |
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one |
Formule moléculaire |
C18H12N2O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-methyl-4-phenyliminobenzo[f][1,3]benzoxazol-9-one |
InChI |
InChI=1S/C18H12N2O2/c1-11-19-16-15(20-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(21)18(16)22-11/h2-10H,1H3 |
Clé InChI |
UPEHKUQHXSSQQA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
SMILES canonique |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
Synonymes |
2-methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one NSC 650573 NSC-650573 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



